molecular formula C21H22N4O4 B11427397 2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide

2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide

Cat. No.: B11427397
M. Wt: 394.4 g/mol
InChI Key: HSMYIMCJOIGNGY-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide is a complex organic compound featuring a nitrophenyl group, an oxadiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, where a phenyl ring is treated with a nitrating agent such as a mixture of nitric acid and sulfuric acid.

    Formation of the Amide Bond: The final step involves the formation of the amide bond, which can be achieved by reacting the oxadiazole derivative with an appropriate amine under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: Nitro derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the nitrophenyl and oxadiazole groups can enhance interactions with biological targets.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking. The nitrophenyl group could participate in electron transfer processes, while the oxadiazole ring might enhance binding affinity through its aromaticity and electron-donating properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
  • 2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylpropanamide

Uniqueness

Compared to similar compounds, 2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide offers a unique combination of functional groups that can enhance its reactivity and potential applications. The presence of the isopropyl group may influence its solubility and interaction with other molecules, providing distinct advantages in certain applications.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C21H22N4O4/c1-14(2)24(13-19-22-20(23-29-19)17-7-5-4-6-8-17)21(26)15(3)16-9-11-18(12-10-16)25(27)28/h4-12,14-15H,13H2,1-3H3

InChI Key

HSMYIMCJOIGNGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C(C)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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